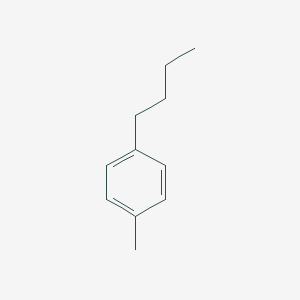

Benzene, 1-butyl-4-methyl-

Descripción general

Descripción

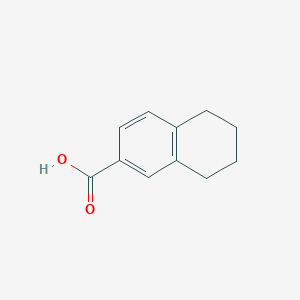

“Benzene, 1-butyl-4-methyl-” is a chemical compound with the molecular formula C11H16 . It is also known by other names such as 1-butyl-4-methylbenzene, 4-N-butyltoluene, and p-Butyltoluene . The molecular weight of this compound is 148.24 g/mol .

Synthesis Analysis

The synthesis of polysubstituted benzenes like “Benzene, 1-butyl-4-methyl-” involves a working knowledge of a great many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings .

Molecular Structure Analysis

The molecular structure of “Benzene, 1-butyl-4-methyl-” can be represented by the InChI string: InChI=1S/C11H16/c1-3-4-5-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 . The Canonical SMILES representation is: CCCCC1=CC=C(C=C1)C .

Chemical Reactions Analysis

“Benzene, 1-butyl-4-methyl-” as an organic molecule can undergo a wide range of organic reactions . For instance, it can be oxidized by common oxidizing agents like potassium permanganate (KMnO4) .

Physical And Chemical Properties Analysis

“Benzene, 1-butyl-4-methyl-” has several computed properties. It has a molecular weight of 148.24 g/mol, an XLogP3 of 4.7, and a complexity of 88.2 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 .

Aplicaciones Científicas De Investigación

1. Application: Solvent in Organic Synthesis

Specific Scientific Field

Organic chemistry and chemical synthesis.

Summary

1-Butyl-4-methylbenzene serves as a versatile solvent in organic synthesis. Its nonpolar nature allows it to dissolve a wide range of organic compounds, making it useful for various reactions.

Methods of Application

Researchers commonly use 1-butyl-4-methylbenzene as a solvent in reactions such as Grignard reactions, Friedel-Crafts acylation, and Suzuki coupling. It provides a suitable medium for dissolving reagents, reactants, and intermediates.

Results and Outcomes

The use of 1-butyl-4-methylbenzene as a solvent has led to efficient and selective syntheses of various organic compounds. Researchers have reported improved yields and reduced side reactions due to its favorable solubility properties .

2. Application: Liquid Crystal Formation

Specific Scientific Field

Materials science and liquid crystal research.

Summary

1-Butyl-4-methylbenzene exhibits liquid crystalline behavior, making it valuable for liquid crystal applications.

Methods of Application

Researchers study the phase transitions and properties of 1-butyl-4-methylbenzene in liquid crystal mixtures. By varying temperature and concentration, they explore its suitability for display technologies, sensors, and optical devices.

Results and Outcomes

Studies have demonstrated that 1-butyl-4-methylbenzene can form stable liquid crystal phases with unique optical properties. These findings contribute to the development of advanced liquid crystal displays and other optoelectronic devices .

3. Application: Flavor and Fragrance Industry

Specific Scientific Field

Flavor chemistry and perfumery.

Summary

1-Butyl-4-methylbenzene contributes to the aroma and flavor profiles of certain natural products and synthetic fragrances.

Methods of Application

Flavorists and perfumers incorporate 1-butyl-4-methylbenzene into formulations to enhance fruity, floral, or woody notes. It is a common ingredient in perfumes, colognes, and scented products.

Results and Outcomes

The compound’s pleasant odor and stability make it a valuable component in fragrance compositions. Its use contributes to the overall sensory experience of perfumes and other scented products .

4. Application: Antioxidant Research

Specific Scientific Field

Biochemistry and health sciences.

Summary

Researchers investigate the antioxidant properties of 1-butyl-4-methylbenzene.

Methods of Application

In vitro and in vivo studies explore its ability to scavenge free radicals and protect cells from oxidative damage. Researchers assess its potential health benefits.

Results and Outcomes

While more research is needed, initial studies suggest that 1-butyl-4-methylbenzene exhibits antioxidant activity. It may play a role in preventing oxidative stress-related diseases .

6. Application: Chemical Intermediate

Specific Scientific Field

Organic synthesis and industrial chemistry.

Summary

1-Butyl-4-methylbenzene serves as an intermediate in the production of other chemicals.

Methods of Application

Chemical manufacturers use it as a building block for various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Results and Outcomes

The compound’s availability and reactivity allow for efficient synthesis of diverse products. Its use as a chemical intermediate contributes to the development of various industries.

Safety And Hazards

“Benzene, 1-butyl-4-methyl-” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

1-butyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-4-5-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBKUBSYOVDBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074272 | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-butyl-4-methyl- | |

CAS RN |

1595-05-7 | |

| Record name | 1-Butyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1595-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-butyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)